Copper(I) acetate

Catalog No.
S572356
CAS No.
598-54-9
M.F
Cu(CH3COO)
C2H3CuO2
M. Wt
122.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(I) acetate

CAS Number

598-54-9

Product Name

Copper(I) acetate

IUPAC Name

copper(1+);acetate

Molecular Formula

Cu(CH3COO)
C2H3CuO2

Molecular Weight

122.59 g/mol

InChI

InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1

InChI Key

RFKZUAOAYVHBOY-UHFFFAOYSA-M

SMILES

CC(=O)[O-].[Cu+]

Synonyms

copper(I) acetate, copper(II) acetate, copper(II) acetate monohydrate, Cu(II) acetate, cupric acetate, hoganite

Canonical SMILES

CC(=O)[O-].[Cu+]

Catalyst in Organic Synthesis:

Cuprous acetate can act as a catalyst in specific organic reactions, particularly those involving the coupling of terminal alkynes. The Eglinton reaction, for instance, utilizes cuprous acetate to couple two terminal alkynes (RC≡CH) to form a 1,3-diyne (RC≡C-C≡CR) []. This reaction proceeds through the formation of copper(I) acetylide intermediates, which are then oxidized by the cuprous acetate, generating the desired diyne product. Additionally, cuprous acetate finds use in the synthesis of ynamines (terminal alkynes with amine groups) through a related reaction involving copper acetylides [].

Precursor for Functional Materials:

Cuprous acetate serves as a valuable precursor for the synthesis of various functional materials, including:

  • Nanoparticles: Cuprous acetate can be used to synthesize copper nanoparticles through various reduction methods. These nanoparticles possess unique catalytic, antibacterial, and optical properties, making them attractive for diverse research applications [].
  • Metal-Organic Frameworks (MOFs): Cuprous acetate can be employed as a copper source in the construction of specific MOFs []. These porous materials exhibit fascinating properties, such as high surface area and tunable pore size, making them valuable for gas adsorption, separation, and catalysis research.

Antimicrobial Studies:

Recent studies have explored the potential antimicrobial properties of cuprous acetate against various bacteria and fungi []. While the exact mechanisms of action remain under investigation, these findings suggest potential applications for cuprous acetate in developing novel antimicrobial agents.

Other Potential Applications:

Beyond the mentioned areas, cuprous acetate holds promise in other research fields, including:

  • Biomedical applications: Exploring the potential role of cuprous acetate in targeted drug delivery or as a diagnostic tool [].
  • Material science: Investigating the use of cuprous acetate in developing new types of functional materials with desired properties.

Copper(I) acetate, also known as cuprous acetate, is an organic copper salt derived from acetic acid, with the chemical formula CH3COOCu\text{CH}_3\text{COOCu} . Under standard conditions, it appears as colorless, odorless crystals. This compound is notable for its ability to undergo oxidation in air, converting to copper(II) acetate, and for its interactions with water, leading to the formation of copper(I) hydroxide and acetic acid through hydrolysis .

Cuprous acetate exhibits fungicidal activity by disrupting various cellular processes in fungi. The exact mechanism is not fully understood, but it is believed to involve the interaction of Cu+ ions with essential thiol groups in fungal enzymes, leading to enzyme inhibition and ultimately cell death [].

, including:

  • Hydrolysis:
    CuCH3COO+H2OCuOH+CH3COOH\text{CuCH}_3\text{COO}+\text{H}_2\text{O}\rightarrow \text{CuOH}+\text{CH}_3\text{COOH}
  • Oxidation: In the presence of oxygen or air, copper(I) acetate oxidizes to form copper(II) acetate.
  • Synthesis Reactions:
    • The reaction of copper(II) acetate with hydrogen:
    2(CH3COO)2Cu+H22CH3COOCu+2CH3COOH2(\text{CH}_3\text{COO})_2\text{Cu}+\text{H}_2\rightarrow 2\text{CH}_3\text{COOCu}+2\text{CH}_3\text{COOH}
    • The reduction of copper(II) acetate using elemental copper:
    (CH3COO)2Cu+Cu2CH3COOCu(\text{CH}_3\text{COO})_2\text{Cu}+\text{Cu}\rightarrow 2\text{CH}_3\text{COOCu}

These reactions highlight its role as both a reactant and a catalyst in various organic transformations .

Several methods exist for synthesizing copper(I) acetate:

  • Reduction of Copper(II) Acetate: This involves reducing copper(II) acetate with hydrogen gas or elemental copper.
  • Interaction with Hydroxylammonium Sulfate: Copper(II) acetate can react with hydroxylammonium sulfate in the presence of ammonium acetate.
  • Sublimation: Copper(II) acetate can be sublimed under vacuum conditions to yield copper(I) acetate .

These methods provide flexibility in producing the compound based on available materials and desired purity levels.

Copper(I) acetate serves multiple purposes in various fields:

  • Catalyst: It is widely used as a catalyst in organic synthesis, particularly for reactions involving phenols and azomethine imines .
  • Chemical Synthesis: It plays a crucial role in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its properties are utilized in developing new materials, including nanostructures and conductive polymers .

Studies on the interactions of copper(I) acetate with other compounds have shown that it can form adducts with various organic substances. These interactions can influence the reactivity and stability of the compounds involved. Research continues to explore how these interactions can be harnessed for specific applications in catalysis and material science .

Copper(I) acetate shares similarities with other metal acetates but possesses unique characteristics that set it apart. Below is a comparison table highlighting these similarities:

CompoundChemical FormulaUnique Features
Copper(II) AcetateCu CH3COO 2\text{Cu CH}_3\text{COO }_2Higher oxidation state; more stable in air
Silver AcetateAgC2H3O2\text{AgC}_2\text{H}_3\text{O}_2Used in organic synthesis; antimicrobial properties
Lead(II) AcetatePb CH3COO 2\text{Pb CH}_3\text{COO }_2Toxicity concerns; used in industrial applications
Zinc AcetateZn CH3COO 2\text{Zn CH}_3\text{COO }_2Nutritional supplement; less reactive than copper

Copper(I) acetate is unique due to its lower oxidation state, which allows it to act as a reducing agent and participate in diverse catalytic processes that other metal acetates may not effectively catalyze .

Copper(I) acetate, also known as cuprous acetate, is an organic copper salt of acetic acid with the chemical formula CH₃COOCu or C₂H₃CuO₂ [1] [2]. The compound consists of one copper atom in the +1 oxidation state (Cu⁺) bonded to an acetate anion (CH₃COO⁻) [4]. The molecular weight of copper(I) acetate is 122.59 g/mol, as calculated from the atomic masses of its constituent elements [8] [25].

The elemental composition of copper(I) acetate can be broken down as follows:

ElementSymbolAtomic Mass (g/mol)Number of AtomsMass Percentage (%)
CopperCu63.546151.836
CarbonC12.0107219.595
HydrogenH1.0079432.467
OxygenO15.9994226.102

Table 1: Elemental composition of copper(I) acetate [25]

The linear formula is often written as CuCO₂CH₃, which emphasizes the connection between the copper ion and the acetate group [2] [8]. The monoisotopic mass of copper(I) acetate is 121.942902, which represents the exact mass of the most abundant isotope combination [4] [8].

Crystal Structure and Polymeric Architecture

Polymeric Planar Chain Configuration

The crystal structure of copper(I) acetate reveals a distinctive polymeric arrangement that contributes significantly to its physical and chemical properties [6]. X-ray crystallography studies have shown that copper(I) acetate forms a polymeric planar chain structure in the solid state [6]. This unique structural arrangement consists of copper atoms linked together in a continuous chain through bridging acetate groups [6] [10].

The polymeric chains in copper(I) acetate are planar, meaning that the copper atoms and the coordinating oxygen atoms from the acetate groups lie approximately in the same plane [6]. This planar configuration is maintained throughout the extended structure, creating a two-dimensional network of interconnected copper and acetate units [10] [15].

The polymeric nature of copper(I) acetate is crucial for understanding its physical properties and reactivity patterns [6]. The extended chain structure provides stability to the compound while also influencing its solubility characteristics and thermal behavior [13] [15].

Copper Coordination Environment

In the crystal structure of copper(I) acetate, each copper atom exists in a distorted square-planar coordination environment [6] [20]. The coordination sphere around each copper atom consists of three oxygen atoms from acetate groups and another copper atom [6]. This arrangement creates a unique coordination geometry that differs from the typical tetrahedral coordination often observed for copper(I) compounds [6] [20].

The copper-oxygen bond lengths in copper(I) acetate vary depending on their position within the polymeric structure [6] [10]. The Cu-O bond distances typically range from 1.9 to 2.1 Å, which is consistent with copper-oxygen coordination bonds in similar compounds [10] [20]. These variations in bond lengths reflect the distortion in the square-planar geometry around the copper centers [6] [20].

The coordination environment of copper in copper(I) acetate plays a significant role in determining its reactivity and stability [11] [20]. The distorted square-planar geometry influences the electronic properties of the copper centers and affects their ability to participate in various chemical reactions [10] [11].

Metal-Metal Interactions and Cu-Cu Bonding

One of the most intriguing aspects of copper(I) acetate's structure is the presence of direct copper-copper interactions within the polymeric chains [6] [16]. X-ray crystallography has revealed that adjacent copper atoms in the polymeric structure are positioned at a distance of approximately 2.544(4) Å from each other [6]. This distance is significantly shorter than the sum of the van der Waals radii for copper atoms, suggesting the presence of direct metal-metal interactions [6] [15].

The nature of the copper-copper interaction in copper(I) acetate has been a subject of considerable research interest [12] [16]. While some studies suggest the presence of a direct copper-copper bond, others propose that the interaction occurs through a super-exchange mechanism via the bridging acetate groups [12] [16]. The precise mechanism remains under investigation, but the close proximity of the copper atoms undoubtedly contributes to the unique properties of this compound [12] [16].

Electronic structure calculations have provided further insights into the copper-copper interactions in copper(I) acetate [16] [17]. These studies indicate that the Cu 3d orbitals are strongly involved in the bonding with the acetate groups, and there is evidence for electronic communication between adjacent copper centers through the bridging ligands [16] [17]. The metal-metal interactions in copper(I) acetate contribute to its thermal stability and influence its electronic properties [13] [16].

Physical Properties

Appearance and Organoleptic Properties

Under standard conditions, copper(I) acetate appears as a colorless, odorless crystalline solid [1]. However, commercial samples of copper(I) acetate often exhibit varying colors ranging from white to pale green, yellow, or brown, depending on purity levels and exposure to environmental conditions [2] [5] [8]. The color variations are primarily attributed to partial oxidation of copper(I) to copper(II) upon exposure to air, as copper(I) acetate readily oxidizes to copper(II) acetate in the presence of oxygen [1] [5].

The physical form of copper(I) acetate is typically described as a powder or crystalline chunks [5] [22]. High-purity samples (95% or greater) generally appear as white to slightly yellow powder, while lower purity samples or those that have undergone partial oxidation may display greenish or brownish hues [5] [8] [22].

Regarding organoleptic properties, copper(I) acetate is described as odorless in its pure form [1]. However, upon decomposition or reaction with moisture, it may develop a slight acetic acid odor due to the hydrolysis reaction that produces acetic acid [1] [5].

Thermal Stability and Decomposition Behavior

Copper(I) acetate exhibits moderate thermal stability with a melting point of approximately 250°C, at which point it also begins to decompose [2] [5] [22]. The thermal decomposition of copper(I) acetate is an important characteristic that influences its applications and handling requirements [5] [13].

When heated strongly, copper(I) acetate undergoes decomposition rather than a clean melting process [5] [13]. The decomposition pathway involves the breakdown of the acetate groups and the reduction of copper, potentially leading to the formation of metallic copper, carbon dioxide, and other volatile organic compounds [5] [13].

Thermal analysis studies have shown that the stability of copper(I) acetate is influenced by environmental conditions, particularly the presence of moisture and oxygen [13] [22]. Under inert atmosphere conditions, copper(I) acetate demonstrates greater thermal stability compared to when it is heated in air [5] [13]. Research has indicated that copper(I) acetate solutions can remain stable at temperatures up to 350°C under high-pressure conditions with a low geothermal gradient of less than 19°C/km [13].

The thermal stability of copper(I) acetate is also affected by its polymeric structure, with the metal-metal interactions contributing to its overall thermal behavior [13] [16]. The decomposition of copper(I) acetate is an endothermic process, reflecting the energy required to break the coordination bonds and disrupt the polymeric structure [13].

Solubility Profile in Various Solvents

The solubility characteristics of copper(I) acetate are complex and highly dependent on the nature of the solvent [5] [14]. One of the most notable aspects of copper(I) acetate's solubility behavior is its reaction with water rather than simple dissolution [5] [14]. When exposed to water, copper(I) acetate undergoes hydrolysis, forming copper(I) hydroxide (CuOH) and acetic acid according to the reaction:

CuCH₃COO + H₂O → CuOH + CH₃COOH [1] [5]

This hydrolysis reaction explains why copper(I) acetate is often described as "reacting with water" rather than being soluble or insoluble in water [5] [8]. The rapid hydrolysis in water leads to the formation of yellow copper(I) oxide (Cu₂O) as a secondary product [5].

In contrast to its reactivity with water, copper(I) acetate shows good solubility in polar organic solvents [14]. The compound demonstrates appreciable solubility in solvents such as acetonitrile, dimethylformamide (DMF), and certain alcohols [14]. The solubility in organic solvents is influenced by the ability of these solvents to coordinate with the copper centers and stabilize the resulting complexes [14].

The solubility profile of copper(I) acetate is also temperature-dependent, with solubility generally increasing with temperature in compatible solvents [14]. This temperature dependence is an important consideration for applications involving solutions of copper(I) acetate [13] [14].

Electronic Structure and Bonding

The electronic structure of copper(I) acetate is characterized by the d¹⁰ configuration of the copper(I) ion, which contributes to its distinctive bonding properties and reactivity patterns [16] [17]. In copper(I) acetate, the copper atom has a formal oxidation state of +1, with a completely filled d-orbital shell (3d¹⁰) [16] [17]. This electronic configuration influences the coordination preferences and bonding interactions of the copper centers within the polymeric structure [16] [17].

The bonding in copper(I) acetate involves significant interactions between the copper d orbitals and the oxygen p orbitals from the acetate groups [16] [17]. Computational studies have shown that the Cu 3d orbitals, particularly the 3dx²-y² orbitals, are strongly involved in bonding with the acetate groups [17] [21]. These interactions contribute to the stability of the coordination environment around each copper atom [16] [17].

The electronic structure calculations reveal that there is no obvious direct overlap between the Cu 3d orbitals of adjacent copper atoms in the polymeric chain [17] [18]. Instead, the electronic communication between copper centers occurs primarily through a super-exchange mechanism via the bridging acetate groups [16] [18]. This super-exchange pathway involves the delocalization of electron density through the π-system of the acetate ligands, creating an extended electronic network throughout the polymeric structure [16] [18].

The bonding in copper(I) acetate also exhibits some covalent character, particularly in the copper-oxygen bonds [17] [21]. The covalent nature of these bonds contributes to the overall stability of the compound and influences its reactivity patterns [17] [21]. The electronic structure of copper(I) acetate plays a crucial role in determining its physical properties, including its thermal stability and solubility characteristics [16] [17].

UNII

9U3N93LMZB

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

598-54-9
4180-12-5

General Manufacturing Information

Acetic acid, copper(1+) salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types